![molecular formula C14H9N3O4 B4669133 5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4669133.png)
5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
“5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that falls under the category of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry and have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Scientific Research Applications
Anticancer Applications
This compound has been used in the design and synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These moieties have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Studies
The compound has been used in detailed structure-activity relationship studies . These studies have led to the identification of active analogs and have helped develop a comprehensive understanding of the structure-activity relationships of indole anticancer molecules .
Luminescent Material Research
Pyrazoline and pyrimidine derivatives, which can be synthesized using this compound, are promising luminescent materials . These materials have high luminescence efficiency and are applied in optoelectronics and chemical photonics, such as light-emitting diodes (LEDs) and OLEDs .
Sensor Development
The compound’s derivatives have been used in the development of luminescent sensors and sensors for toxicants . This makes it a valuable compound in the field of sensor technology .
Antitubulin Agent Research
The compound has been used in the design and synthesis of indole-based compounds based on the structures of antitubulin molecules . These molecules have been used to explore the utility of indoles as anticancer agents .
Inhibitor Development
Derivatives of the compound have been used in the development of novel CDK2 inhibitors . These inhibitors have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These kinases play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
Similar compounds inhibit their target enzymes (like pi3k and protein tyrosine kinases) by binding to their active sites, thereby preventing the phosphorylation of downstream targets and interrupting the signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely those regulated by PI3K and protein tyrosine kinases. These pathways include the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, and the MAPK/ERK pathway, which regulates cell proliferation and survival .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the inhibition of cell growth and proliferation, given its potential role as a kinase inhibitor . This could lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-13-11-8(3-4-15-12(11)16-14(19)17-13)7-1-2-9-10(5-7)21-6-20-9/h1-5H,6H2,(H2,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSMRKOWOGBDGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC=C3)NC(=O)NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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